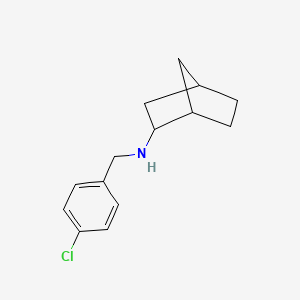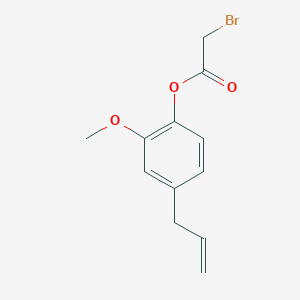
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde
概要
説明
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde is a chiral compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, a Boc (tert-butoxycarbonyl) protecting group, and an aldehyde functional group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a cysteine derivative with an aldehyde or ketone under acidic conditions.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the thiazolidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation to Form the Aldehyde: The final step involves the oxidation of the thiazolidine intermediate to form the aldehyde group using an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Amines and their derivatives
科学的研究の応用
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways.
類似化合物との比較
(S)-3-Boc-2,2-dimethylthiazolidine-4-carbaldehyde can be compared with other similar compounds such as:
Thiazolidine-4-carboxylic acid: Lacks the Boc protecting group and aldehyde functionality.
(S)-2,2-dimethylthiazolidine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
(S)-3-Boc-2,2-dimethylthiazolidine-4-methanol: Contains a primary alcohol group instead of an aldehyde.
The uniqueness of this compound lies in its combination of a chiral thiazolidine ring, a Boc protecting group, and an aldehyde functional group, which imparts distinct reactivity and versatility in synthetic applications.
特性
分子式 |
C11H19NO3S |
|---|---|
分子量 |
245.34 g/mol |
IUPAC名 |
tert-butyl 4-formyl-2,2-dimethyl-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-8(6-13)7-16-11(12,4)5/h6,8H,7H2,1-5H3 |
InChIキー |
PFTJFEGOSYUKCB-UHFFFAOYSA-N |
正規SMILES |
CC1(N(C(CS1)C=O)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2'3'-h]Chromen-2-one](/img/structure/B8392546.png)



![1-(Chloromethyl)-2,3-bis{[2-(methyloxy)ethyl]oxy}benzene](/img/structure/B8392574.png)
![2-[3-Fluoro-2-nitrophenoxy]ethanol](/img/structure/B8392579.png)

![2-[1-(2-Hydroxy-ethyl)-cyclopropylmethyl]-isoindole-1,3-dione](/img/structure/B8392581.png)






